molecular formula C19H20N2O2S B281139 N-(4-butylphenyl)-8-quinolinesulfonamide

N-(4-butylphenyl)-8-quinolinesulfonamide

Cat. No.: B281139
M. Wt: 340.4 g/mol
InChI Key: FVVJRNWEQYRKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-8-quinolinesulfonamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-butylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C19H20N2O2S/c1-2-3-6-15-10-12-17(13-11-15)21-24(22,23)18-9-4-7-16-8-5-14-20-19(16)18/h4-5,7-14,21H,2-3,6H2,1H3

InChI Key

FVVJRNWEQYRKJG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 8-Quinolinesulfonyl Chloride

8-Quinolinesulfonyl chloride is typically synthesized by chlorosulfonation of quinoline. In a representative procedure, quinoline is treated with chlorosulfonic acid at 0–5°C, followed by gradual warming to room temperature. The reaction mixture is quenched in ice water, and the precipitated sulfonyl chloride is isolated via filtration. Purification by recrystallization from dichloromethane yields the intermediate in 68–75% purity.

Coupling with 4-Butylphenylamine

The sulfonyl chloride is subsequently reacted with 4-butylphenylamine in anhydrous dichloromethane (DCM) using pyridine or N,N-diisopropylethylamine (DIPEA) as a base. A typical protocol involves:

  • Dissolving 8-quinolinesulfonyl chloride (1.0 equiv) in DCM under nitrogen.

  • Adding 4-butylphenylamine (1.2 equiv) dropwise at 0°C.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Quenching with water, extracting with DCM, and concentrating the organic layer.

  • Purifying the crude product via column chromatography (ethyl acetate/hexane, 1:4) to yield this compound as a white solid (72–85% yield).

Key Analytical Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.93 (dd, J = 4.2 Hz, 1H, H-2), 8.54 (dd, J = 8.4 Hz, 1H, H-4), 7.65–7.76 (m, 3H, H-3, H-6, H-9), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 2H, Ar-H), 2.58 (t, J = 7.8 Hz, 2H, CH2), 1.55–1.62 (m, 2H, CH2), 1.33–1.40 (m, 2H, CH2), 0.91 (t, J = 7.3 Hz, 3H, CH3).

  • IR (KBr) : 1345 cm⁻¹ (asymmetric S=O), 1162 cm⁻¹ (symmetric S=O), 1590 cm⁻¹ (C=N quinoline).

Reductive Amination Strategies

An alternative route employs reductive amination to couple 8-quinolinesulfonamide with 4-butylbenzaldehyde. This method, inspired by dynamin I inhibitor syntheses, offers flexibility for late-stage functionalization:

Procedure

  • Condensation of 8-quinolinesulfonamide (1.0 equiv) with 4-butylbenzaldehyde (1.5 equiv) in methanol at 60°C for 6 hours.

  • Reduction of the imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 equiv) in dichloroethane.

  • Purification via flash chromatography (SiO2, CH2Cl2:MeOH 95:5) to afford the target compound in 58–64% yield.

Optimization Insights

  • Excess aldehyde (1.5–2.0 equiv) improves conversion due to equilibrium challenges in imine formation.

  • Polar aprotic solvents (e.g., DMF) reduce yields compared to methanol, likely due to proton availability for imine stabilization.

Cross-Coupling Approaches

Recent advances in metal-catalyzed cross-couplings have enabled innovative routes. A Suzuki-Miyaura coupling strategy, adapted from Nature protocols, constructs the quinoline core post-sulfonamide formation:

Synthetic Sequence

  • Suzuki coupling of 8-bromoquinoline with a boronic ester-functionalized sulfonamide.

  • Subsequent N-alkylation to introduce the 4-butylphenyl group.

Reaction Conditions

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (3.0 equiv)

  • Solvent : Dioxane/H2O (4:1)

  • Yield : 62–68% after two steps.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Sulfonyl Chloride72–85≥95High scalability, minimal byproductsRequires hazardous chlorosulfonic acid
Reductive Amination58–6490–93Amenable to analog synthesisLower yields, stoichiometric reductant
Suzuki Coupling62–6888–91Modular quinoline functionalizationMulti-step, costly catalysts

Purification and Characterization Challenges

Chromatographic Behavior

This compound exhibits moderate polarity (Rf = 0.35 in ethyl acetate/hexane 1:3), necessitating gradient elution for optimal separation. Impurities often include unreacted sulfonyl chloride (Rf = 0.60) and bis-alkylated byproducts (Rf = 0.18).

Spectroscopic Considerations

  • 13C NMR : Distinct signals at δ 152.4 (C-SO2), 148.9 (C=N), and 34.7 (CH2-butyl).

  • HRMS : Calculated for C19H20N2O2S [M+H]+: 341.1324; Found: 341.1321.

Industrial-Scale Considerations

Patent data highlights critical parameters for kilogram-scale production:

  • Solvent Selection : Tetrahydrofuran (THF) outperforms DCM in exotherm control during sulfonylation.

  • Cost Analysis : Raw material costs favor the sulfonyl chloride route ($12.50/g) over cross-coupling ($41.80/g) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.